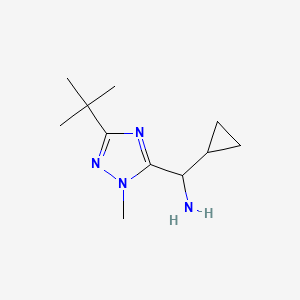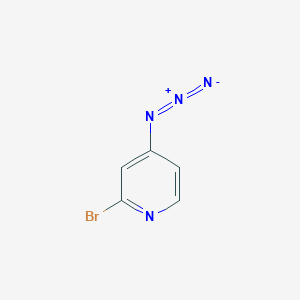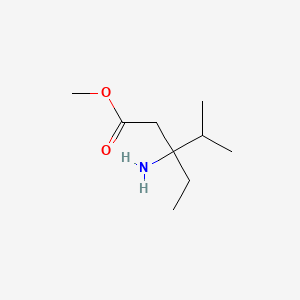![molecular formula C12H13NO2S B13626658 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to yield the desired compound.
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions: 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular proteins. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins and disrupt their normal function, leading to various biological effects .
類似化合物との比較
Benzothiazole: A parent compound with a similar structure but lacking the propanoic acid group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Nitrobenzothiazole: A derivative with a nitro group at the 6-position.
Uniqueness: 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the propanoic acid group and the dimethyl substitution. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,11(14)15)7-10-13-8-5-3-4-6-9(8)16-10/h3-6H,7H2,1-2H3,(H,14,15) |
InChIキー |
CQYLELPHOKTQJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=NC2=CC=CC=C2S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


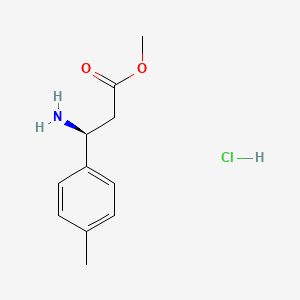

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
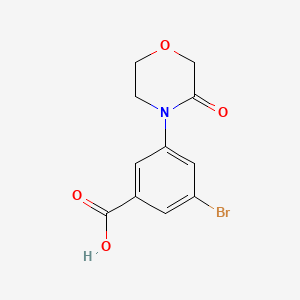
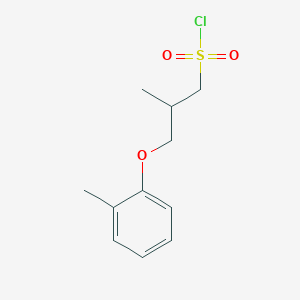
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)

